Axitinib sulfoxide chemical structure and properties
Axitinib sulfoxide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Axitinib, a potent second-generation tyrosine kinase inhibitor, is a cornerstone in the treatment of advanced renal cell carcinoma. Its clinical efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. This technical guide provides an in-depth examination of Axitinib sulfoxide, the principal metabolite of Axitinib. While considered pharmacologically inactive, a thorough understanding of its chemical structure, properties, and formation is critical for comprehensive drug development and clinical pharmacology studies. This document outlines the physicochemical characteristics of Axitinib sulfoxide, details the metabolic pathways leading to its formation, and presents relevant experimental protocols for its synthesis and quantification.
Chemical Structure and Properties
Axitinib sulfoxide is the product of the oxidation of the sulfide moiety in the parent Axitinib molecule. This metabolic transformation significantly alters the electronic and steric properties of the compound, rendering it pharmacologically inactive.
Chemical Name: N-methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfinyl]-benzamide[1]
Image of the chemical structure of Axitinib sulfoxide
Table 1: Physicochemical Properties of Axitinib Sulfoxide
| Property | Value | Reference |
| CAS Number | 1347304-18-0 | [1] |
| Molecular Formula | C₂₂H₁₈N₄O₂S | [1] |
| Molecular Weight | 402.5 g/mol | [1] |
| SMILES | O=C(NC)C1=C(S(C2=CC3=C(C(/C=C/C4=NC=CC=C4)=NN3)C=C2)=O)C=CC=C1 | [1] |
| Solubility | Soluble in DMSO |
Signaling Pathway and Pharmacological Inactivity
Axitinib exerts its therapeutic effect by potently inhibiting Vascular Endothelial Growth Factor Receptors (VEGFRs), primarily VEGFR-1, -2, and -3. This inhibition blocks the downstream signaling cascades responsible for angiogenesis, tumor growth, and metastasis.
The metabolic conversion of Axitinib to Axitinib sulfoxide is a critical step in its detoxification and elimination pathway. This oxidation is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5, with minor contributions from CYP1A2 and CYP2C19. The resulting sulfoxide metabolite exhibits significantly diminished pharmacological activity. It has been reported that Axitinib sulfoxide has approximately 400-fold less in vitro potency against VEGFR-2 compared to the parent compound, Axitinib. This substantial decrease in activity underscores its classification as an inactive metabolite.
Experimental Protocols
In Vitro Synthesis of Axitinib Sulfoxide via Biotransformation
This protocol describes the formation of Axitinib sulfoxide from Axitinib using human liver microsomes (HLMs), mimicking the in vivo metabolic process.
Materials:
-
Axitinib
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
100 mM Potassium phosphate buffer (pH 7.4)
-
Methanol (ice-cold)
-
Internal standard (e.g., a structurally similar compound not present in the matrix)
-
Centrifuge
-
Incubator
Procedure:
-
Prepare a reaction mixture containing HLMs (e.g., 0.5 mg/mL final concentration) in 100 mM potassium phosphate buffer (pH 7.4).
-
Add Axitinib to the reaction mixture to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding 2-3 volumes of ice-cold methanol containing the internal standard.
-
Vortex the mixture and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to precipitate proteins.
-
Collect the supernatant for analysis by LC-MS/MS.
Quantification of Axitinib Sulfoxide in Plasma by LC-MS/MS
This protocol provides a general framework for the quantification of Axitinib sulfoxide in plasma samples, which can be adapted from established methods for Axitinib.
Materials:
-
Plasma samples containing Axitinib sulfoxide
-
Axitinib sulfoxide reference standard
-
Internal standard (IS) (e.g., a stable isotope-labeled analog of Axitinib sulfoxide)
-
Acetonitrile
-
Formic acid
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) consumables
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add the internal standard solution.
-
Perform protein precipitation by adding 300 µL of acetonitrile, vortex, and centrifuge.
-
Alternatively, for higher sensitivity, perform SPE or LLE to extract the analyte and remove matrix components.
-
Evaporate the supernatant or extraction solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient elution at a flow rate of 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for Axitinib sulfoxide and the internal standard.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the reference standards.
-
Determine the concentration of Axitinib sulfoxide in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Quantitative Data
Table 2: Biological Activity of Axitinib and Axitinib Sulfoxide
| Compound | Target | Assay | IC₅₀ | Reference |
| Axitinib | VEGFR-1 | Kinase Assay | 0.1 nM | |
| VEGFR-2 | Kinase Assay | 0.2 nM | ||
| VEGFR-3 | Kinase Assay | 0.1-0.3 nM | ||
| PDGFRβ | Kinase Assay | 1.6 nM | ||
| c-Kit | Kinase Assay | 1.7 nM | ||
| Axitinib Sulfoxide | VEGFR-2 | in vitro potency | ~400-fold less potent than Axitinib |
Table 3: Pharmacokinetic Parameters of Axitinib
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tₘₐₓ) | 2.5 - 4.1 hours | |
| Plasma Half-life (t₁/₂) | 2.5 - 6.1 hours | |
| Absolute Bioavailability | 58% | |
| Protein Binding | >99% |
Conclusion
Axitinib sulfoxide is the primary, pharmacologically inactive metabolite of Axitinib. Its formation, predominantly through CYP3A4/5-mediated oxidation, represents a key clearance mechanism for the parent drug. While devoid of significant anti-angiogenic activity, a comprehensive understanding of its chemical properties, metabolic fate, and methods for its synthesis and quantification are indispensable for researchers and professionals in the field of drug development. The data and protocols presented in this guide serve as a valuable resource for further investigation into the clinical pharmacology of Axitinib and the broader landscape of tyrosine kinase inhibitor metabolism.
